Product packaging for 1-(2-Bromo-6-fluorophenyl)pentan-1-amine(Cat. No.:)

1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Cat. No.: B13035354
M. Wt: 260.15 g/mol
InChI Key: NJCFPGOSXYMJJM-UHFFFAOYSA-N
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Description

Significance of Alpha-Substituted Benzylamines as Chiral Scaffolds

Alpha-substituted benzylamines are a class of chiral amines that serve as critical chiral scaffolds in organic synthesis. google.comcas.cz A chiral scaffold is a core molecular framework that imparts chirality, influencing the stereochemical outcome of a reaction. cas.cz These benzylamines are particularly valuable as chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. google.com The benzyl (B1604629) group can be readily removed under various reaction conditions, making them highly practical in multi-step synthetic sequences. google.com

The utility of α-substituted benzylamines extends to their role as precursors for more complex chiral molecules. nih.govthieme-connect.com The amine functional group provides a site for further elaboration, while the stereogenic center at the alpha position controls the spatial orientation of subsequent transformations. The presence of substituents on the aromatic ring can further influence the steric and electronic environment around the chiral center, enhancing stereocontrol.

Key Attributes of Alpha-Substituted Benzylamines as Chiral Scaffolds:

Feature Significance
Inherent Chirality Provides a source of asymmetry for stereoselective reactions.
Functional Group Handle The amine group allows for diverse chemical modifications.
Tunable Properties Aromatic ring substituents can modify steric and electronic character.

| Removable Auxiliary | The benzyl group can often be cleaved under mild conditions. google.com |

Research Landscape of Halogenated Aromatic Systems in Advanced Synthesis

Halogenated aromatic compounds are indispensable building blocks in advanced organic synthesis, largely due to their participation in a wide array of cross-coupling reactions. nih.govnih.govorganic-chemistry.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings utilize halogenated arenes as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.comacs.org The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. This differential reactivity allows for selective functionalization of polyhalogenated aromatic systems. nih.gov

The presence of halogens on an aromatic ring also exerts a significant electronic influence. Fluorine, being the most electronegative element, has a strong inductive electron-withdrawing effect. Bromine, while also electron-withdrawing, is larger and more polarizable. In a molecule like 1-(2-Bromo-6-fluorophenyl)pentan-1-amine, the ortho-bromo and ortho-fluoro substituents create a unique electronic and steric environment that can influence the acidity of the benzylic proton and the nucleophilicity of the amine.

Common Cross-Coupling Reactions Involving Halogenated Arenes:

Reaction Name Description
Suzuki-Miyaura Coupling Palladium-catalyzed reaction of an organoboron compound with an organic halide. youtube.com
Heck Coupling Palladium-catalyzed reaction of an unsaturated halide with an alkene. youtube.com
Stille Coupling Palladium-catalyzed coupling of an organotin compound with an organic halide. acs.org

| Negishi Coupling | Nickel- or palladium-catalyzed reaction of an organozinc compound with an organic halide. acs.org |

Overview of Academic Research Approaches for Functionalized Chiral Secondary Amines

The synthesis of functionalized chiral secondary amines is a central theme in academic and industrial research, driven by their prevalence in biologically active molecules. rsc.orgnih.gov A primary strategy for their preparation is the reductive amination of ketones. thieme-connect.comthieme-connect.comwikipedia.org This one-pot reaction involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine. wikipedia.org The use of chiral reducing agents or chiral catalysts can render this process asymmetric, affording enantiomerically enriched products. thieme-connect.comacs.org

Another powerful approach involves the use of chiral organocatalysts, particularly those derived from secondary amines like proline and its derivatives. rsc.orgresearchgate.net These catalysts can activate carbonyl compounds to form enamine intermediates, which then react with various electrophiles in a stereocontrolled manner. researchgate.net Furthermore, transition metal-catalyzed asymmetric hydrogenation of pre-formed imines is a highly efficient method for accessing chiral amines with excellent enantioselectivity. nih.govacs.orgacs.org

For a molecule such as this compound, a plausible synthetic route would involve the asymmetric reductive amination of 2-bromo-6-fluorophenyl pentyl ketone with an ammonia (B1221849) source, or the addition of a pentyl organometallic reagent to an imine derived from 2-bromo-6-fluorobenzaldehyde (B104081). ossila.comgoogle.com

Prominent Synthetic Strategies for Chiral Amines:

Method Description Key Features
Asymmetric Reductive Amination Condensation of a ketone/aldehyde with an amine followed by stereoselective reduction. thieme-connect.comwikipedia.org One-pot procedure, high atom economy.
Asymmetric Hydrogenation Reduction of a prochiral imine using a chiral transition metal catalyst and hydrogen gas. nih.govacs.org High enantioselectivities, broad substrate scope.
Organocatalysis Use of small chiral organic molecules to catalyze asymmetric transformations. rsc.orgresearchgate.net Metal-free, environmentally benign.

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct stereoselectivity. google.com | Reliable stereocontrol, well-established methods. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrFN B13035354 1-(2-Bromo-6-fluorophenyl)pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3

InChI Key

NJCFPGOSXYMJJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Bromo 6 Fluorophenyl Pentan 1 Amine

Strategic Retrosynthetic Disconnections and Pathway Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 1-(2-Bromo-6-fluorophenyl)pentan-1-amine, the analysis centers on the formation of the crucial carbon-nitrogen (C-N) bond and the stereogenic center at C1 of the pentane (B18724) chain.

Analysis of Key C-N Bond Formation Disconnection Points

The most logical retrosynthetic disconnection is the C-N bond, which simplifies the molecule into two key synthons: a 2-bromo-6-fluorophenyl pentyl fragment and an amine source. amazonaws.com This leads to two primary forward-thinking synthetic strategies:

Reductive Amination: This approach involves the reaction of 2-bromo-6-fluorophenyl pentan-1-one with an ammonia (B1221849) equivalent, followed by reduction. The ketone precursor can be synthesized from 2-bromo-6-fluorobenzaldehyde (B104081) via Grignard addition with a butylmagnesium halide, followed by oxidation. A patent describes the synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene. google.com

Nucleophilic Substitution: This strategy entails the reaction of a pentylamine nucleophile with a 1-(2-bromo-6-fluorophenyl)pentyl electrophile bearing a suitable leaving group at the C1 position.

Strategies for Enantioselective Introduction of the Chiral Center at C1 of the Pentane Chain

The creation of the chiral primary amine is a critical step in the synthesis. rsc.org Several enantioselective methods can be employed to control the stereochemistry at the C1 position:

Asymmetric Reductive Amination: This is a highly efficient method for producing chiral amines. acs.org It can be achieved using a prochiral ketone (2-bromo-6-fluorophenyl pentan-1-one) and a chiral catalyst or a chiral amine source. nih.govacs.org Biocatalysis, using enzymes such as reductive aminases, offers a green and highly selective alternative for the synthesis of chiral primary amines with high enantiomeric excess. rsc.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or the carbonyl precursor to direct the stereochemical outcome of the C-N bond formation. The auxiliary is subsequently removed to yield the desired enantiomerically enriched amine.

Resolution of Racemic Mixtures: A racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. researchgate.net

Functional Group Interconversions and Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

In a multi-step synthesis, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukutsouthwestern.edu An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is crucial for complex molecules with multiple functionalities. wikipedia.orgnih.gov

For the synthesis of this compound, the primary amine is a key functional group that may require protection. Carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are common protecting groups for amines. The choice of protecting group depends on the reaction conditions planned for subsequent steps. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. This orthogonality is essential when manipulating other parts of the molecule, such as the aryl bromide, which might be sensitive to certain deprotection conditions. researchgate.net

Palladium-Catalyzed Amination Approaches for Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it represents a viable alternative for the synthesis of this compound. wikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

Development and Optimization of Phosphine (B1218219) Ligand Systems for Aryl Bromide Amination

The success of the Buchwald-Hartwig amination heavily relies on the choice of the phosphine ligand. acs.org These ligands stabilize the palladium catalyst and modulate its reactivity. Over the years, several generations of phosphine ligands have been developed to improve the efficiency and scope of the reaction.

For the amination of aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product. scispace.com

Ligand TypeExamplesCharacteristics
Monodentate Phosphines P(t-Bu)₃, PCy₃Sterically demanding and electron-rich, effective for a range of aryl bromides.
Bidentate Phosphines BINAP, Xantphos nih.govOffer increased stability to the catalytic complex and can be effective in challenging couplings. wikipedia.org
Biaryl Phosphine Ligands DavePhos, SPhos, XPhosHighly active for the amination of unactivated and sterically hindered aryl bromides, often allowing for lower catalyst loadings and milder reaction conditions. nih.gov

The optimization of the ligand system is crucial for achieving high yields and selectivity in the synthesis of this compound via this method.

Exploration of Reaction Conditions for Selective C-N Coupling in Dihalogenated Arenes

The presence of both a bromine and a fluorine atom on the aromatic ring introduces the challenge of regioselectivity in palladium-catalyzed C-N coupling reactions. Generally, the C-Br bond is significantly more reactive than the C-F bond in oxidative addition to palladium(0). This inherent difference in reactivity allows for selective amination at the C-Br position. whiterose.ac.uknih.gov

However, careful optimization of reaction conditions is still necessary to ensure high selectivity and prevent side reactions. Key parameters to consider include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Ligands that favor the oxidative addition of aryl bromides over aryl fluorides are essential.

Base: The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) can influence the reaction rate and selectivity. Weaker bases may be required to prevent degradation of sensitive functional groups.

Solvent: The solvent can affect the solubility of the reactants and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.

Temperature: The reaction temperature needs to be carefully controlled to promote the selective C-Br activation while avoiding the activation of the C-F bond.

Below is a table summarizing typical conditions for selective Buchwald-Hartwig amination of dihalogenated arenes:

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in situ.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes selective oxidative addition of the C-Br bond.
Base NaOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases are typically used to deprotonate the amine.
Solvent Toluene, DioxaneAprotic solvents that are stable under the reaction conditions.
Temperature 80-110 °CSufficient to promote the reaction without causing C-F bond activation or decomposition.

By carefully controlling these parameters, the selective synthesis of this compound via a palladium-catalyzed C-N coupling reaction is a highly feasible and efficient strategy.

Methodologies for Suppressing Competing Side Reactions in Amination Protocols

The synthesis of primary amines via traditional methods, such as the SN2 alkylation of ammonia with alkyl halides, is often complicated by a lack of selectivity. A significant competing side reaction is overalkylation, where the initially formed primary amine, being nucleophilic, reacts further with the alkyl halide. pressbooks.publibretexts.org This leads to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, often resulting in complex product mixtures. For instance, the reaction of 1-bromooctane (B94149) with a twofold excess of ammonia yields only 45% of the desired octylamine, with a nearly equal amount of dioctylamine (B52008) produced. libretexts.org

To circumvent these challenges, several advanced strategies have been developed:

Gabriel Synthesis: This classic method utilizes the phthalimide (B116566) anion as an ammonia surrogate. The anion is alkylated, and subsequent hydrolysis of the N-alkylated phthalimide yields the primary amine, preventing overalkylation because the intermediate is not nucleophilic. pressbooks.pub

Azide (B81097) Synthesis: An alternative approach involves using the azide ion (N₃⁻) as the nucleophile in an SN2 reaction with an alkyl halide. The resulting alkyl azide is non-nucleophilic, thus halting the reaction at the desired stage. The azide is then reduced to the primary amine using a reducing agent like LiAlH₄. pressbooks.publibretexts.org

Additive-Mediated Reaction Optimization: In modern catalytic processes, such as metallaphotoredox-catalyzed reactions, undesired side reactions like protodehalogenation can limit efficiency. High-throughput screening has identified additives, like phthalimide, that can stabilize active catalytic species (e.g., nickel-aryl oxidative addition complexes) and reactivate dormant ones, thereby improving yields and substrate compatibility. acs.org

Tandem Reaction Sequences: One-pot tandem sequences, such as a reductive amination/intermolecular nucleophilic aromatic substitution (SNAr), can streamline synthesis and minimize waste by avoiding the isolation of intermediates. nih.gov This approach has been successfully used to create complex amine-containing pyrimidines. nih.gov

Table 1: Comparison of Methodologies to Suppress Overalkylation in Primary Amine Synthesis
MethodologyPrincipleAdvantageConsiderationReference
Direct AlkylationSN2 reaction of alkyl halide with ammonia.Simple, direct.Prone to overalkylation, leading to product mixtures. pressbooks.publibretexts.org
Azide SynthesisUse of azide nucleophile followed by reduction.Cleanly stops after single alkylation.Low-molecular-weight alkyl azides can be explosive. pressbooks.publibretexts.org
Gabriel SynthesisAlkylation of phthalimide anion followed by hydrolysis.Effectively prevents overalkylation.Requires harsh hydrolysis conditions. pressbooks.pub

Asymmetric Synthetic Routes to Chiral Secondary Amines

Chiral amines are crucial structural motifs in a vast number of pharmaceuticals and biologically active compounds. sigmaaldrich.comnih.gov The synthesis of enantiomerically pure amines, such as the chiral center in this compound, is a central challenge in organic synthesis. Transition metal-catalyzed asymmetric hydrogenation and reductive amination represent some of the most efficient strategies for achieving this. nih.govacs.org

Enantioselective C-C and C-N Bond Forming Reactions for Alpha-Substituted Benzylamines

The creation of the chiral center in α-substituted benzylamines requires precise control over C-C and C-N bond formation. Nickel catalysis has emerged as a powerful tool for these transformations, offering distinct advantages over palladium, such as its ability to engage C(sp³)-electrophiles. nih.gov

Nickel-Catalyzed Reductive Cross-Coupling (RCC): This method couples two different electrophiles, such as an aryl bromide and a benzylic chloride, using an external reductant. The development of specific chiral ligands is essential for achieving high cross-selectivity and enantioselectivity in these reactions, enabling the formation of the key C(sp²)-C(sp³) bond. nih.gov

Nickel-Catalyzed Asymmetric Hydrogenation: Highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimines has been developed, affording chiral amine derivatives with excellent yields (98–99%) and enantioselectivities (97 to >99% ee). rsc.org This method provides a direct route to the chiral amine core.

Asymmetric α-Arylation: A transition-metal-free approach involves the enantioselective lithiation of N-benzyl urea (B33335) derivatives using a chiral lithium amide base. nih.gov The resulting benzyllithium (B8763671) can undergo an intramolecular nucleophilic aromatic substitution to generate α,α-diarylmethylamines with excellent enantiomeric excess (>99% ee), showcasing a powerful method for stereoselective C-C bond formation adjacent to a nitrogen atom. nih.gov

Chiral Catalyst Development for Stereoselective Amination and Arylation Reactions

The success of asymmetric synthesis hinges on the development of effective chiral catalysts. A wide array of transition-metal catalysts based on iridium, ruthenium, nickel, and palladium have been designed for stereoselective amination and arylation reactions. The catalyst's performance is dictated by the architecture of the chiral ligand.

Ligand Design: Ligands such as phosphoramidites, TunePhos, and phosphino-oxazolines (PHOX) have been widely employed in iridium and ruthenium-catalyzed reactions, achieving high enantioselectivity (up to >99% ee) in reductive aminations and hydrogenations. nih.govresearchgate.netscilit.com For instance, a ruthenium/C3-TunePhos system has proven highly effective for the direct reductive amination of ketones. acs.org

Surfactant-Enabled Chemoenzymatic Synthesis: Combining biocatalysis with chemical catalysis offers a powerful one-pot strategy. In the synthesis of chiral N-arylamines, a palladium catalyst for Buchwald-Hartwig N-arylation can be combined with a chiral-amine-producing biocatalyst. nih.gov The use of a surfactant is critical to prevent the palladium catalyst from being inhibited by components of the aqueous biocatalytic medium. nih.gov

Chiral Cation Strategy: An innovative approach to inducing chirality involves using an anionic sulfonate group on an achiral ligand to associate with a chiral cation. youtube.com This electrostatic interaction keeps the chiral information near the metal center throughout the catalytic cycle, effectively controlling enantioselectivity without requiring a complex chiral ligand synthesis. youtube.com

Table 2: Selected Chiral Catalysts for Asymmetric Amine Synthesis
Catalyst SystemReaction TypeKey FeaturesAchieved Selectivity (ee)Reference
[Ru(PPh₃)₃H(CO)Cl] / LigandAsymmetric Reductive Amination (ARA)Direct conversion of ketones to chiral primary amines.Up to >99% researchgate.net
Iridium / Monodentate PhosphoramiditeDirect ARA of arylacetonesHigh reactivity (TONs up to 20,000).Up to 99% scilit.com
Ruthenium / C3-TunePhosDirect ARA with NH₄OAc and H₂Broad substrate scope and good functional group tolerance.Up to 98% acs.org
Nickel / (R)-Ph-BPEARA of ketones with arylaminesEffective for sterically hindered ketones.Up to 91% acs.org
Pd / Phosphoramidite LigandStereoselective Allylic AminationStereocontrolled ring-opening/amination cascade.High stereoselectivity nih.gov

Asymmetric Reductive Amination and Alternative Stereocontrolled Amine Syntheses

Asymmetric reductive amination (ARA) is a highly atom-economical and powerful strategy for synthesizing chiral amines directly from carbonyl compounds. acs.orgwikipedia.org The process involves the in-situ formation of an imine from a ketone (e.g., 2-bromo-6-fluorophenyl pentyl ketone) and an amine source, which is then asymmetrically reduced by a chiral catalyst. nih.govwikipedia.org

Transition-Metal Catalyzed ARA: Ruthenium and iridium complexes are particularly effective for the direct ARA of ketones using ammonium salts as the nitrogen source and H₂ as the reductant. acs.orgresearchgate.net This approach is user-friendly and provides direct access to valuable primary amines with excellent enantiocontrol. acs.org

Biocatalytic Reductive Amination: Enzymes offer an environmentally benign alternative to metal catalysts. frontiersin.org Reductive aminases (RedAms) can synthesize a wide array of secondary amines from various ketones and amines with high conversion rates and excellent stereoselectivity. frontiersin.org These biocatalytic reactions are performed under mild aqueous conditions, maximizing atom economy and contributing to sustainable development. frontiersin.org

Alternative Stereocontrolled Syntheses: Beyond ARA, other methods provide access to chiral amines. The reduction of sulfinyl ketimines using a zirconocene (B1252598) hydride (Schwartz's reagent) offers high chemo- and stereoselectivity. acs.org This method is tolerant of numerous functional groups, including aryl halides, esters, and nitriles, making it valuable in medicinal chemistry programs. acs.org Organocatalytic approaches, such as those using chiral BINOL derivatives, have also been developed for the asymmetric allylation of imines, providing routes to chiral homoallylic amines. nih.govbeilstein-journals.org

Complementary Cross-Coupling Strategies for Aryl and Alkyl Moiety Introduction

Cross-coupling reactions are indispensable for constructing the carbon skeleton of complex molecules. For a target like this compound, these methods are key for introducing the aryl and/or pentyl groups.

Nickel-Catalyzed Cross-Coupling Reactions for C(sp²)—C(sp³) Linkages

While palladium has long dominated cross-coupling chemistry, nickel has risen as a versatile and powerful alternative, especially for the formation of C(sp²)-C(sp³) bonds. nih.gov Nickel catalysts offer distinct reactivity, including the ability to activate stable and abundant electrophiles like aryl and alkyl chlorides. nih.govnih.gov

Reductive Cross-Electrophile Coupling: This technique couples two distinct electrophiles, such as aryl bromides and alkyl iodides or chlorides. nih.govrsc.org The reaction can be driven by photoactive electron donor-acceptor (EDA) complexes, avoiding the need for an external photocatalyst. rsc.org The key to coupling less reactive aryl and alkyl chlorides is often the use of halide additives (Br⁻ or I⁻) that act as co-catalysts. nih.gov

Electrochemical Nickel Catalysis: Electrosynthesis provides a green and efficient method for C-C bond formation. chemrxiv.orgchemrxiv.org Nickel-catalyzed electrochemical coupling can be performed in an undivided cell using bench-stable aryl halides and benzylic trifluoroborates, avoiding air-sensitive reagents and catalysts. chemrxiv.orgchemrxiv.org This approach has a broad scope and has been demonstrated at the gram scale in flow-cell electrolyzers. chemrxiv.org

Suzuki-Type Coupling: A nickel-catalyzed Suzuki-type cross-coupling between arylboronic acids and α-halo boronic esters provides a mild and efficient route to benzyl (B1604629) boronic esters, which are versatile synthetic intermediates. nih.gov This method can be applied to both primary and secondary α-halo esters, with preliminary studies showing promise for enantioselective variants. nih.gov

Table 3: Overview of Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling Methods
MethodologyCoupling PartnersKey Conditions/FeaturesReference
Photo-induced Reductive CouplingAryl bromides + Alkyl iodidesVia photoactive EDA complex; no external photocatalyst. rsc.org
Cross-Electrophile CouplingAryl chlorides + Alkyl chloridesRequires Br⁻ or I⁻ additive as co-catalyst. nih.gov
Electrochemical CouplingAryl halides + Benzylic trifluoroboratesUses bench-stable reagents; scalable in flow cells. chemrxiv.orgchemrxiv.org
Suzuki-Type CouplingArylboronic acids + α-Iodoboronic estersMild conditions; broad scope; synthesizes benzyl boronic esters. nih.gov

Gold-Catalyzed Approaches in Aryl-Nitrogen Scaffold Construction

The formation of the carbon-nitrogen bond is a pivotal step in the synthesis of the target molecule. While palladium and copper-catalyzed aminations are well-established, gold catalysis has emerged as a complementary and powerful tool for C-N cross-coupling reactions. scienceopen.comresearchgate.netresearchgate.net The development of gold-catalyzed cross-coupling reactions has been challenging, primarily due to the high redox potential of the Au(I)/Au(III) couple, which makes the oxidative addition of aryl halides to gold(I) complexes difficult. facs.websiteresearchgate.net

However, recent advancements have demonstrated that ligand-enabled gold catalysis can effectively mediate the coupling of aryl halides with amines. acs.org These reactions often proceed via a Au(I)/Au(III) catalytic cycle, where specifically designed ligands are crucial for facilitating the oxidative addition step and stabilizing the high-valent Au(III) intermediate. facs.websiteresearchgate.net For instance, the use of (P,N)-ligands has enabled the first gold-catalyzed C-N cross-coupling of aryl iodides with a broad range of amines. acs.org

The general mechanism for these transformations involves the coordination of the aryl halide to a ligand-supported Au(I) complex, followed by oxidative addition to form a Au(III)-aryl intermediate. Subsequent reaction with the amine nucleophile and reductive elimination furnishes the desired N-aryl product and regenerates the active Au(I) catalyst. nih.gov While aryl iodides are the most common substrates in these reactions, ongoing research aims to expand the scope to include more readily available aryl bromides and chlorides. facs.websiteresearchgate.net The mild reaction conditions and unique reactivity of gold catalysts offer a valuable alternative for constructing aryl-nitrogen scaffolds, particularly when other transition metals yield unsatisfactory results. acs.org

Table 1: Comparison of Selected Gold-Catalyzed C-N Coupling Systems This table is generated based on representative findings in the field and is for illustrative purposes.

Catalyst SystemLigand TypeAryl Halide SubstrateNucleophileKey Features
[Au(IPr)Cl]/AgOTfN-Heterocyclic Carbene (NHC)Aryl IodideAmines, AmidesHigh functional group tolerance.
[Au(MeDalPhos)Cl]PhosphineAryl IodideElectron-rich ArenesEnables C-C and C-N bond formation. facs.website
Au(I) with (P,N)-LigandPhosphine-AmineAryl IodidePrimary & Secondary AminesHigh generality and applicable in cascade processes. acs.org
Au(I) with bimetallic catalystBis(phosphino)amineAryl Boronic AcidAllyl HalideBimetallic system enables redox-neutral coupling. nih.gov

Electrophilic Aromatic Metalation as an Intermediate Strategy in Halogenated Arene Functionalization

Electrophilic aromatic metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of substituted arenes. numberanalytics.comwikipedia.org This method involves the deprotonation of an aromatic C-H bond at a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate, an aryllithium, can then react with a wide variety of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.orgyoutube.com

For halogenated arenes like the 2-bromo-6-fluorophenyl precursor, this strategy is particularly useful. The fluorine atom itself is a potent ortho-directing group. capes.gov.brresearchgate.net The interaction between the Lewis acidic lithium of the base (e.g., n-butyllithium or lithium diisopropylamide) and the Lewis basic heteroatom of the DMG (in this case, fluorine) directs the deprotonation to the adjacent C-H bond. wikipedia.org This circumvents the statistical mixtures of isomers often obtained through classical electrophilic aromatic substitution. youtube.com

The process can be summarized as:

Coordination: The organolithium reagent coordinates to the fluorine atom of the 2-bromo-6-fluorophenyl ring system.

Deprotonation: The base removes a proton from the carbon atom ortho to the fluorine (the C6 position), forming a highly reactive aryllithium intermediate.

Electrophilic Quench: The aryllithium species reacts with an electrophile (E+), resulting in the formation of a new C-E bond exclusively at the C6 position.

This method allows for the precise introduction of various functional groups prior to the key amination step, enabling the synthesis of diverse analogs from a common halogenated precursor.

Regioselective Functionalization of Polyhalogenated Aromatic Precursors

The presence of multiple, yet distinct, halogen atoms on an aromatic ring, as in the 2-bromo-6-fluorophenyl system, presents both a challenge and an opportunity for synthetic chemists. Achieving regioselective functionalization, where one halogen is manipulated while the other remains intact, is crucial for building molecular complexity in a controlled manner. nih.gov Strategies for site-selective cross-coupling on polyhalogenated arenes often rely on the inherent differences in the reactivity of the carbon-halogen bonds. escholarship.orgnih.gov

The selectivity of these reactions is typically determined by the oxidative addition step in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org The metal catalyst will preferentially insert into the more reactive C-X bond. This reactivity is influenced by several factors, including bond dissociation energy, the electronic nature of the aromatic ring, and steric hindrance around the halogen. acs.org

Control of Bromine and Fluorine Reactivity in Aromatic Substitution and Cross-Coupling

In the 2-bromo-6-fluorophenyl ring system, the two halogen atoms, bromine and fluorine, exhibit significantly different reactivities. This difference is the cornerstone for achieving selective functionalization. The carbon-bromine (C-Br) bond is considerably weaker and more susceptible to oxidative addition by common transition metal catalysts, such as palladium, compared to the highly robust carbon-fluorine (C-F) bond. acs.orgacs.org

Table 2: Comparison of Carbon-Halogen Bond Properties

BondBond Dissociation Energy (kcal/mol, approx.)General Reactivity in Pd-Catalyzed Cross-Coupling
C-F~120Generally unreactive under standard conditions. acs.org
C-Cl~96Reactive, but often requires specialized ligands/conditions.
C-Br~81Highly reactive and commonly used. nih.gov
C-I~65Most reactive.

This reactivity differential allows for selective cross-coupling reactions at the C-Br position while leaving the C-F bond untouched. For example, a Suzuki, Buchwald-Hartwig, or Sonogashira coupling reaction can be performed on a 2-bromo-6-fluorophenyl precursor to introduce a new carbon or nitrogen substituent at the C-2 position. The fluorine atom at the C-6 position remains available for subsequent transformations or can be retained in the final molecule, where it may impart desirable pharmacological properties. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to maximize this selectivity and prevent unwanted side reactions involving the C-F bond. nih.gov

Ortho-Directed Functionalization Strategies for 2-Bromo-6-fluorophenyl Ring Systems

As introduced in section 2.4.3, directed ortho-metalation (DoM) is a premier strategy for regioselective C-H functionalization. In the context of the 2-bromo-6-fluorophenyl ring system, the fluorine atom serves as a powerful directing group. capes.gov.brresearchgate.net The high electronegativity and Lewis basicity of fluorine allow it to coordinate with organolithium bases, directing deprotonation specifically to the adjacent C-H bond at the C6 position. acs.orgglobalauthorid.com

This ortho-directing capability of fluorine is well-documented and has been shown to be one of the most potent among various directing groups. researchgate.net The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of the metal complex. acs.org This allows for the introduction of an electrophile at the position ortho to the fluorine atom with exceptional selectivity.

For the synthesis of derivatives of this compound, this strategy could be employed on the 1-bromo-3-fluorobenzene (B1666201) starting material. The fluorine at position 3 would direct lithiation to the C2 position, after which an appropriate electrophile could be introduced. Subsequent steps would then build the pentan-1-amine side chain. This approach provides a reliable and predictable method for constructing the specific 1,2,3-substitution pattern required for the target molecule. nih.gov

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis of Substituted Aryl Amines

The analysis of the electronic structure provides a fundamental understanding of a molecule's stability, charge distribution, and potential for chemical interaction.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For a molecule like 1-(2-Bromo-6-fluorophenyl)pentan-1-amine, DFT calculations would predict a geometry significantly influenced by the steric pressure exerted by the ortho-substituents. The bulky bromine atom and the electronegative fluorine atom flanking the pentan-1-amine group would force the C-N bond to twist, causing the amine moiety to rotate out of the plane of the benzene (B151609) ring. This phenomenon, known as steric inhibition of resonance, is a critical determinant of the compound's properties. wikipedia.orgstackexchange.com

DFT calculations provide quantitative data on bond lengths, bond angles, and the distribution of electron density, often represented by Mulliken atomic charges. These parameters are crucial for understanding the molecule's ground-state properties.

Interactive Table: Representative Geometric and Electronic Parameters from DFT Calculations Note: The following data are illustrative, based on typical values from DFT studies on analogous ortho-substituted anilines.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Eg) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the nitrogen's lone pair would be the primary contributor to the HOMO. The electron-withdrawing halogen substituents (-Br and -F) would lower the energies of both the HOMO and LUMO compared to unsubstituted aniline. mdpi.com However, the steric inhibition of resonance would slightly raise the HOMO energy by localizing the electron pair on the nitrogen, making it a potentially stronger, albeit sterically hindered, nucleophile.

Interactive Table: Representative Frontier Molecular Orbital Energies Note: The following data are illustrative, based on trends observed in FMO analyses of substituted anilines. mdpi.com

Theoretical Investigation of Halogen Substituent Effects on Reactivity

The identity and position of substituents on an aromatic ring profoundly influence its reactivity through a combination of electronic and steric effects.

The presence of both a bromine and a fluorine atom in the ortho positions creates a unique electronic and steric environment. Both halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. This effect is particularly pronounced due to their proximity to the reaction center.

This scenario is a classic example of the "ortho effect". wikipedia.org The combined steric bulk of the bromine atom, the fluorine atom, and the pentylamine side chain forces the amine group out of the plane of the benzene ring. stackexchange.comquora.com This twisting disrupts the p-π conjugation between the nitrogen lone pair and the aromatic system. Consequently, the basicity of the amine is modified in a complex way: the lone pair becomes more available (less delocalized), which would tend to increase basicity, but protonation of the amine leads to a sterically hindered conjugate acid (an -NH3+ group), which is destabilized, thereby decreasing basicity. wikipedia.orgstackexchange.com

Computational studies of reaction mechanisms, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, reveal the critical role of steric and electronic effects on transition states. For reactions involving the amine of this compound, the ortho-substituents create significant steric hindrance, which can raise the activation energy for reactions with bulky electrophiles. nih.gov

Computational Modeling of Catalytic Cycles and Reaction Energetics

Computational chemistry is instrumental in mapping the entire energy landscape of complex catalytic cycles, such as those in Ullmann or Buchwald-Hartwig N-arylation reactions. mdpi.comnih.gov These models calculate the free energy of each intermediate and transition state, allowing for the identification of the rate-determining step and providing a rationale for experimentally observed reaction yields. mdpi.com

In a hypothetical catalytic coupling reaction involving this compound, theoretical models would predict that the ortho-substituents affect multiple stages of the cycle. The electron-withdrawing nature of the fluorine and bromine would influence the oxidative addition step if the C-Br bond is the reaction site. Furthermore, the steric bulk would heavily influence the stability of intermediates and the energy of the transition state for the reductive elimination step, which forms the final C-N bond. mdpi.com Studies on similar systems show that electron-withdrawing groups in the ortho position can lead to more favorable reaction energetics in some cases, highlighting the complex collusion between steric and electronic factors. acs.orgnih.gov

Computational Elucidation of Palladium and Nickel Catalysis

The formation of the aryl-amine bond in this compound is typically achieved through Buchwald-Hartwig amination or similar cross-coupling reactions catalyzed by palladium or nickel complexes. Computational studies on analogous systems have been crucial in mapping out the catalytic cycles and understanding the subtle electronic and steric effects that govern these reactions.

Palladium Catalysis:

The generally accepted mechanism for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle comprising three main stages: oxidative addition, transmetalation (or deprotonation/coordination), and reductive elimination. DFT calculations have been extensively used to model these steps for a variety of aryl halides and amines.

Oxidative Addition: This initial step involves the reaction of the aryl halide (e.g., a 2-bromo-6-fluorophenyl derivative) with a low-valent palladium(0) complex. Computational studies have shown that the energy barrier for this step is influenced by the nature of the halogen, the electronic properties of the aryl ring, and the phosphine (B1218219) ligands on the palladium center. For aryl bromides, this step is generally considered facile. DFT modeling of the oxidative addition of phenyl bromide to palladium nanoparticles has shown this process to be kinetically favorable at ambient temperatures. nih.gov

Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the resulting palladium(II) complex. Subsequent deprotonation by a base generates a palladium(II) amido complex. The role of the base and the ligand structure are critical at this stage, and computational models help to understand the energetics of these intermediate species. nih.gov

Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the palladium(0) catalyst is regenerated. For electron-rich aryl groups and electron-donating ligands, this step is typically fast. However, for systems involving electron-withdrawing groups on the aryl ring or the amine, such as the fluoro group in the target molecule, reductive elimination can become the rate-determining step. princeton.edu

Nickel Catalysis:

Nickel-catalyzed aminations have emerged as a cost-effective and highly reactive alternative to palladium-based systems. The mechanistic pathways for nickel catalysis can be more varied, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles, and are often sensitive to the reaction conditions.

Ni(0)/Ni(II) Cycle: Similar to palladium, a Ni(0) species can undergo oxidative addition with the aryl halide. Subsequent steps lead to the formation of the C-N bond via reductive elimination from a Ni(II) intermediate.

Ni(I)/Ni(III) Cycle and Electrocatalysis: Computational and experimental studies have provided evidence for Ni(I)/Ni(III) catalytic cycles, particularly in photoredox and electrochemical systems. nih.gov In electrochemically driven aryl aminations, DFT calculations suggest that Ni(II) precatalysts are reduced to Ni(I), which then undergoes oxidative addition with the aryl halide to form a Ni(III) intermediate. nih.gov This high-valent species can then readily undergo reductive elimination. The use of amine secondary ligands in nickel-catalyzed electrochemical cross-electrophile coupling has been shown through computational studies to slow the oxidative addition process, which can enhance reaction selectivity. nih.gov

The table below summarizes key findings from computational studies on related palladium and nickel-catalyzed amination reactions.

Catalyst SystemKey Computational InsightRelevant Reaction Step
Palladium-Phosphine Complexes Ligand dissociation from the Pd(0) precursor is often required before oxidative addition can occur.Oxidative Addition
Palladium-Biarylphosphine Complexes The bite angle of the ligand significantly influences the rate and efficiency of reductive elimination.Reductive Elimination
Nickel-Bipyridine Complexes The reaction can proceed through a Ni(I)/Ni(III) catalytic cycle, especially under electrochemical conditions. nih.govOverall Catalytic Cycle
Nickel-Phosphine Complexes The presence of an ortho-coordinating group on the aryl halide can significantly lower the activation barrier for oxidative addition.Oxidative Addition

Prediction of Activation Barriers and Reaction Energetics for Key Steps

Oxidative Addition:

The oxidative addition of an aryl bromide to a palladium(0) or nickel(0) center is a crucial step. For a generic 2-bromo-6-fluorophenyl substrate, the presence of the ortho-fluoro substituent can influence the energetics. The electron-withdrawing nature of fluorine can make the aryl ring more susceptible to oxidative addition. DFT calculations on related systems have shown that the activation barrier for oxidative addition of aryl bromides to palladium(0) phosphine complexes is typically in the range of 10-20 kcal/mol. For nickel catalysts, this barrier can be even lower.

Reductive Elimination:

The final C-N bond-forming reductive elimination from the palladium(II) or nickel(II) amido complex is often the turnover-limiting step in aminations involving electron-deficient amines or aryl groups. The transition state for this step involves the concerted formation of the C-N bond and the reduction of the metal center. The presence of the electron-withdrawing fluorine atom on the phenyl ring can increase the activation barrier for this step.

The table below presents illustrative DFT-calculated activation barriers for key steps in a hypothetical palladium-catalyzed amination of a 2-bromo-6-fluorophenyl derivative with a generic primary amine, based on values reported for similar systems in the literature.

Reaction StepReactantsTransition StateProductsActivation Barrier (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
Oxidative Addition Pd(0)L₂ + Ar-Br[L₂Pd(Ar)(Br)]‡L₂Pd(II)(Ar)(Br)15 - 20-10 to -15
Reductive Elimination L₂Pd(II)(Ar)(NHR)[L₂Pd(Ar)(NHR)]‡Pd(0)L₂ + Ar-NHR20 - 25-20 to -30

Note: These values are illustrative and based on computational studies of similar aryl halide amination reactions. L represents a generic phosphine ligand, and Ar represents the 2-fluoro-6-bromophenyl moiety.

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Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁹F NMR spectra, including chemical shifts and coupling constants, could be located for this compound. Furthermore, no data from two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) were found, which are essential for the comprehensive structural elucidation and stereochemical assignment requested.

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Advanced Spectroscopic Characterization Methodologies for Complex Amine Structures

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of complex molecules such as 1-(2-Bromo-6-fluorophenyl)pentan-1-amine. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion (the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation.

For aliphatic amines, a predominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of this compound, the most significant α-cleavage event is expected to be the loss of the largest alkyl group, the butyl radical (•C₄H₉), from the pentyl chain. This cleavage results in a highly stable iminium cation.

Another critical fragmentation pathway involves the aromatic portion of the molecule. The presence of halogen substituents dictates specific fragmentation behaviors. nih.gov Cleavage of the carbon-bromine bond is a common occurrence due to the relative lability of this bond compared to the carbon-fluorine bond. Furthermore, studies on structurally similar halogenated compounds, such as ketamine analogues, show that the loss of hydrogen halides (e.g., HBr) from the fragment ions can also occur. nih.gov

Benzylic cleavage, leading to the formation of the substituted aromatic cation, is also a probable fragmentation route. The specific fragmentation pattern, including the relative abundances of different fragment ions, allows for the unambiguous identification of the compound and differentiation from its isomers.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossFragmentation Pathway
260.05/262.05 [M+H]⁺203.00/205.00C₄H₉ (Butyl radical)α-Cleavage of the pentyl group
260.05/262.05 [M+H]⁺181.97Br (Bromine radical)Cleavage of C-Br bond
260.05/262.05 [M+H]⁺174.96HBr (Hydrogen Bromide)Elimination from the aromatic ring
203.00/205.00122.04HBr (Hydrogen Bromide)Elimination from the α-cleavage product

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). The notation "m/z₁/m/z₂" represents the isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. acs.org

A chromophore is the part of a molecule responsible for its absorption of light in the UV-Vis spectrum. youtube.com These are typically functional groups containing multiple bonds or atoms with lone pairs of electrons, capable of undergoing n → π* or π → π* transitions. The absorption is influenced by the molecular structure and the solvent environment.

Analysis of Chromophores and Conjugated Systems in Halogenated Aromatics

The primary chromophore in this compound is the substituted benzene (B151609) ring. Benzene itself exhibits characteristic π → π* transitions, with a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 254 nm.

The substituents on the aromatic ring—bromo, fluoro, and the pentylamine group—significantly modify the absorption profile. Halogen atoms, acting as auxochromes, typically induce a bathochromic (red) shift in the absorption maxima of the E2 and B bands due to their electron-donating resonance effect (+R effect) and electron-withdrawing inductive effect (-I effect). The lone pairs of electrons on the halogen atoms can participate in the π-system of the ring, lowering the energy gap for the π → π* transition.

The amine group (-CH(NH₂)C₄H₉) also acts as a potent auxochrome. The nitrogen's lone pair of electrons delocalizes into the aromatic ring, causing a substantial red shift and an increase in the intensity of the absorption bands. The combination of the two halogen atoms and the aminoalkyl group results in a complex interplay of electronic effects that determines the final position and intensity of the absorption maxima. The environment of the aromatic chromophores, such as the polarity of the solvent, can also influence the UV absorption spectrum. nih.gov

Transition TypeAssociated ChromophoreExpected Wavelength Region (nm)Influence of Substituents (Br, F, Aminoalkyl)
π → π* (E2-band)Substituted Benzene Ring200 - 230Bathochromic shift (to longer λ) and hyperchromic effect (increased intensity) due to combined auxochromic effects.
π → π* (B-band)Substituted Benzene Ring260 - 290Bathochromic shift and loss of fine structure due to strong substitution.
n → πAromatic ring with N and Halogen lone pairs> 280Weak transition, often submerged by the stronger π → π B-band.

Analytical Method Development for Enantiomeric Purity and Isomer Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolutionmdpi.comnih.govmdpi.comuma.esmdpi.com

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. uncw.edunih.gov The development of a successful chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and optimization of chromatographic conditions to achieve adequate resolution between the enantiomers. chromatographyonline.com

Selection and Optimization of Chiral Stationary Phases for Halogenated Aryl Amine Resolutionmdpi.comnih.govmdpi.comuma.es

The selection of an appropriate Chiral Stationary Phase (CSP) is the most crucial step in developing a chiral separation method. For halogenated aryl amines like 1-(2-Bromo-6-fluorophenyl)pentan-1-amine, several types of CSPs have shown effectiveness in resolving similar compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and are successful in over 80% of enantioseparations of pharmaceutical molecules. nih.gov These CSPs can be used in normal phase, reversed-phase, or polar organic modes, offering broad enantiorecognition capabilities. nih.gov

For phenylalkylamines, crown ether-based CSPs, such as the S-18-crown-6-ether phase, have demonstrated effective enantiomeric resolution without the need for derivatization. sigmaaldrich.com The recognition mechanism involves the interaction of the charged primary ammonium (B1175870) ion of the analyte with the crown ether structure. sigmaaldrich.com Another class of CSPs that can be considered are Pirkle-type phases, which have been used for the enantioseparation of derivatized amino acids. researchgate.net

Optimization of the separation involves adjusting the mobile phase composition, flow rate, and column temperature. For polysaccharide-based columns in normal phase mode, typical mobile phases consist of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. nih.gov For basic compounds like amines, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase is often necessary to improve peak shape and resolution. nih.gov In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are common. sigmaaldrich.com The choice of organic modifier can significantly impact selectivity; for instance, acetonitrile can accelerate the release from a cyclodextrin (B1172386) cavity, while methanol can reduce hydrogen bonding effects. sigmaaldrich.com

Table 1: Examples of Chiral Stationary Phases and Mobile Phases for Amine Resolution

Chiral Stationary Phase (CSP) TypeExample CSPTypical Mobile Phase for Halogenated Aryl AminesReference(s)
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)n-Hexane/Isopropanol with 0.1% Diethylamine chromatographyonline.comnih.gov
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)n-Hexane/Ethanol with 0.1% Diethylamine nih.govnih.gov
Crown Ether-basedS-18-crown-6-ether (e.g., CR(+))Isocratic mobile phase (specific composition depends on analyte) sigmaaldrich.com
Pirkle-typeSumichiral OA-2500SAcetonitrile/Methanol with citric acid researchgate.net
Macrocyclic GlycopeptideVancomycin or Teicoplanin-based (e.g., Chirobiotic V, T)Reversed-phase or polar organic modes nih.govresearchgate.net

This table presents examples of CSPs and mobile phases that have been successfully used for the resolution of chiral amines and related compounds. The optimal conditions for this compound would require experimental screening and optimization.

Development of Derivatization Strategies for Enhanced Enantiodiscriminationuma.esmdpi.com

In cases where direct separation on a CSP is challenging or when enhanced detection sensitivity is required, pre-column derivatization with a chiral derivatizing agent can be employed. This process converts the enantiomers into diastereomers, which have different physicochemical properties and can often be separated on a standard achiral HPLC column. mdpi.com For primary amines, a variety of derivatization reagents are available.

Commonly used derivatizing reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. researchgate.netnih.gov

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to form fluorescent sulfonamide derivatives. tcichemicals.com

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A chiral derivatizing agent that reacts with primary amines to form diastereomers that can be separated by reversed-phase HPLC.

Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): Another chiral derivatizing agent used to form diastereomeric amides. sigmaaldrich.com

7-chloro-4-nitrobenzoxadiazole (NBD-Cl): A reagent used for pre-column derivatization to improve detection sensitivity. researchgate.net

The choice of derivatization reagent depends on the functional group of the analyte, the desired detection method (UV or fluorescence), and the need for creating diastereomers for separation on an achiral column. tcichemicals.comsepscience.com The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. banglajol.info

Table 2: Common Derivatization Reagents for Primary Amines

Derivatizing ReagentAbbreviationFunctional Group ReactivityDetectionReference(s)
o-PhthalaldehydeOPAPrimary amines (with thiol)Fluorescence researchgate.netnih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary and secondary aminesFluorescence researchgate.netnih.gov
Dansyl ChlorideDNS-ClPrimary and secondary aminesFluorescence tcichemicals.com
7-chloro-4-nitrobenzoxadiazoleNBD-ClPrimary and secondary aminesFluorescence researchgate.netsepscience.com
Benzoyl Chloride-Primary and secondary aminesUV tcichemicals.com

Validation of Analytical Methods for Enantiomeric Excess Determination (e.g., accuracy, precision, LOD, LOQ)mdpi.comnih.govmdpi.commdpi.com

Once a suitable chiral separation method is developed, it must be validated to ensure its reliability for determining the enantiomeric excess (e.e.). Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by a series of injections of solutions at different concentrations, and the correlation coefficient (r²) of the calibration curve is calculated. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the enantiomer is spiked into a sample matrix and the percentage recovery is calculated. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is often estimated based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Representative Validation Parameters for a Chiral HPLC Method

Validation ParameterTypical Acceptance Criteria/ValueReference(s)
Linearity (Correlation Coefficient, r²)≥ 0.998 researchgate.net
Accuracy (% Recovery)98-102% (for bulk drug) researchgate.netnih.gov
Precision (% RSD)≤ 2% researchgate.net
Limit of Detection (LOD)Analyte-specific, typically in the µg/mL to ng/mL range researchgate.netnih.gov
Limit of Quantitation (LOQ)Analyte-specific, typically in the µg/mL to ng/mL range researchgate.netnih.gov

This table provides typical acceptance criteria for the validation of a chiral HPLC method. The actual values would be determined experimentally during the validation of the specific method for this compound.

Other Chromatographic and Spectroscopic Techniques for Chirality Assessment

While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques can provide complementary or confirmatory information. nih.gov

Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can be an effective separation technique. Similar to HPLC, it can be performed directly on a chiral stationary phase or indirectly after derivatization with a chiral reagent. mdpi.com For chiral amines, derivatization with reagents like S-(-)-N-(fluoroacyl)-prolyl chloride can improve stereoselectivity and sensitivity, allowing for separation on an achiral GC column.

Supercritical Fluid Chromatography (SFC): SFC is gaining interest as a "green" alternative to normal-phase HPLC for chiral separations. nih.gov It often provides faster analysis times and uses environmentally benign mobile phases (typically supercritical CO₂ with a co-solvent). nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be complementary to HPLC. nih.gov Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the running buffer. nih.gov This forms transient diastereomeric complexes that migrate at different velocities.

Spectroscopic Techniques: Chiroptical spectroscopic methods can be used for the determination of enantiomeric excess and even the absolute configuration of chiral molecules. These techniques include:

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. CD detectors can be coupled with HPLC to provide online chiroptical information.

Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral substance. Like CD, OR detectors can be used in conjunction with HPLC.

Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique that can be used to determine the absolute configuration of chiral molecules in solution.

These spectroscopic techniques can be powerful tools, especially during early drug development, as they may reduce the need for time-consuming chiral method development for reaction monitoring.

Green Chemistry Principles in the Synthesis of 1 2 Bromo 6 Fluorophenyl Pentan 1 Amine

Atom Economy Maximization in Designed Synthetic Routes

In the context of synthesizing 1-(2-bromo-6-fluorophenyl)pentan-1-amine, several routes can be envisaged, each with a different theoretical atom economy. A common strategy for creating such amines is reductive amination of a corresponding ketone.

A potential synthetic pathway:

Acylation: Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201) with pentanoyl chloride to produce the ketone intermediate, 1-(2-bromo-6-fluorophenyl)pentan-1-one.

Amination: Reductive amination of the ketone with ammonia (B1221849) and a reducing agent to yield the target amine.

Addition and rearrangement reactions are inherently more atom-economical, often achieving 100% atom economy in theory. numberanalytics.comscranton.edu In contrast, substitution and elimination reactions generate stoichiometric by-products, leading to lower atom economy. numberanalytics.comprimescholars.com For instance, classical methods for amine synthesis like the Gabriel synthesis have notoriously poor atom economy, often below 50%, due to the formation of a stoichiometric amount of phthalic acid derivatives as waste. primescholars.com

Modern catalytic methods, particularly those that enable addition-type transformations, significantly improve atom economy. For example, the 'hydrogen borrowing' or 'hydrogen auto-transfer' strategy for N-alkylation of amines with alcohols is a prime example of an atom-economic process, producing only water as a by-product. rsc.org While not directly applicable to the primary synthesis of the title compound from an aryl halide, this principle guides the selection of subsequent derivatization steps.

Table 1: Comparison of Theoretical Atom Economy for Different Amination Strategies This table presents a theoretical comparison. Actual values depend on the specific reagents and catalysts used.

Synthetic StrategyGeneral ReactionKey By-productsTheoretical Atom EconomyGreen Chemistry Considerations
Reductive Amination of a KetoneR-CO-R' + NH₃ + [H] → R-CH(NH₂)-R' + H₂OWaterHighHigh atom economy; waste is primarily water. numberanalytics.com
Buchwald-Hartwig AminationAr-X + R-NH₂ + Base → Ar-NH-R + [Base-H]XStoichiometric salt wasteModerateGenerates significant salt waste, lowering atom economy. rsc.org
Gabriel SynthesisAlkyl-halide + Phthalimide (B116566) salt → Intermediate → Amine + PhthalhydrazidePhthalhydrazide derivativeLowVery poor atom economy due to large, non-incorporated co-product. primescholars.com

Waste Reduction and By-product Minimization Strategies

The first principle of green chemistry is waste prevention, which posits that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov This principle is closely linked to atom economy but also encompasses waste from solvents, reagents, and purification processes. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a key metric for evaluating waste generation. nih.gov

In the synthesis of this compound, waste originates from several sources:

Catalyst and Reagents: Stoichiometric reagents, such as bases in traditional cross-coupling reactions (e.g., sodium tert-butoxide, potassium carbonate) and Lewis acids in Friedel-Crafts reactions, contribute significantly to inorganic salt waste. nih.govnsf.gov

Solvents: Solvents used in reactions and subsequent work-up and purification steps can account for up to 90% of non-aqueous waste in pharmaceutical synthesis. nsf.govchemicalsknowledgehub.com

By-products: Undesired side reactions lead to organic by-products that must be separated and disposed of.

Strategies to minimize waste include the use of catalytic rather than stoichiometric reagents, as catalysts are used in small amounts and can often be recycled. numberanalytics.com For example, developing catalytic aminations that can operate with weaker, soluble bases can simplify purification and reduce solid waste. nih.gov Furthermore, designing one-pot or tandem reactions, where multiple transformations occur in the same vessel, can reduce the need for intermediate purification steps, thereby minimizing solvent use and product loss. greenchemistry-toolkit.orgacs.org

Table 2: Potential Waste Streams and Mitigation Strategies

Waste SourceExampleMitigation StrategyRelevant Green Principle
Stoichiometric ReagentsInorganic bases (K₂CO₃, NaOtBu) in amination; Lewis acids (AlCl₃) in acylation.Use catalytic systems; recycle reagents where possible. numberanalytics.comAtom Economy, Waste Prevention
Solvent WasteChlorinated solvents, ethers (DME, THF), aprotic polar solvents (DMF, NMP). nsf.govresearchgate.netUse greener solvents (water, 2-MeTHF); implement solvent-free conditions; recycle solvents. nih.govresearchgate.netSafer Solvents & Auxiliaries
Reaction By-productsProducts from side reactions (e.g., hydrodehalogenation, over-alkylation).Optimize reaction conditions (temperature, pressure, catalyst) for higher selectivity. studymind.co.ukDesign for Efficacy, Less Hazardous Synthesis
Energy ConsumptionHigh-temperature reactions; energy-intensive purifications like distillation. australiansciencejournals.comUse highly active catalysts to lower reaction temperatures; explore flow chemistry or mechanochemistry. nih.govchemicalsknowledgehub.comDesign for Energy Efficiency

Development and Implementation of Catalytic and Highly Efficient Processes

Catalysis is a cornerstone of green chemistry, enabling reactions with higher selectivity, lower energy consumption, and reduced waste. The development of catalytic amination of aryl halides has been a transformative advance in organic synthesis, largely replacing harsher, less efficient methods. rsc.orgnih.gov

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is one of the most widely used methods for forming C-N bonds. acs.org Research has focused on developing highly active palladium catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govnih.gov These catalysts allow for the coupling of a broad range of aryl halides (including less reactive chlorides) with various amines under milder conditions. nih.govacs.org The development of pre-catalysts has also improved reaction reliability and ease of use. nih.gov A significant recent advance is the development of a ligand, KPhos, that enables the palladium-catalyzed amination of aryl chlorides and bromides using aqueous ammonia and a hydroxide (B78521) base, offering a more practical and selective route to primary arylamines. researchgate.netacs.org

Nickel-Catalyzed Amination: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, especially for the amination of aryl chlorides. acs.org Nickel's lower cost and higher abundance make it a more sustainable choice for large-scale industrial processes. chemicalsknowledgehub.com Recent studies have demonstrated that simple Ni(II)-bipyridine complexes can catalyze the C-N coupling of aryl chlorides and bromides with a wide array of amines under photochemical conditions, showcasing a practical and broadly applicable method. acs.org

Copper-Catalyzed Amination: While historically requiring harsh conditions, modern copper-catalyzed amination systems (Ullmann reaction) have been improved to operate under milder temperatures with lower catalyst loadings, though they are often less general than palladium systems. rsc.org

The efficiency of these processes is not only measured by yield but also by turnover number (TON) and turnover frequency (TOF) of the catalyst, which reflect its productivity and longevity. High-efficiency catalysts reduce the amount of precious metal required and minimize contamination of the final product. australiansciencejournals.com

Table 3: Comparison of Catalytic Systems for Aryl Amine Synthesis

Catalyst SystemMetalTypical SubstratesAdvantagesChallenges
Buchwald-HartwigPalladium (Pd)Aryl chlorides, bromides, iodides, triflates. nih.govacs.orgBroad scope, high functional group tolerance, reliable. nih.govHigh cost and toxicity of Pd, often requires complex ligands. chemicalsknowledgehub.com
Nickel CatalysisNickel (Ni)Aryl chlorides and bromides. acs.orgLower cost, high reactivity for chlorides, more abundant metal. chemicalsknowledgehub.comacs.orgCan be more sensitive to air and moisture; scope can be narrower.
Ullmann CondensationCopper (Cu)Activated aryl halides.Very low cost, abundant metal. rsc.orgOften requires higher temperatures, ligand-less reactions have limited scope. rsc.org

Selection of Environmentally Benign Solvents and Solvent-Free Alternatives in Amination Reactions

Solvents are a major contributor to the environmental impact of chemical manufacturing, posing risks related to toxicity, flammability, and disposal. chemicalsknowledgehub.com A key green chemistry principle is the use of safer solvents and auxiliaries or their complete elimination. nsf.gov Traditional amination reactions often employ hazardous solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene. researchgate.netnih.gov

Significant research has been dedicated to finding greener alternatives:

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. Palladium-catalyzed aminations in water have been achieved using micellar catalysis, where surfactants form nanomicelles that act as "nanoreactors," solubilizing the organic substrates and catalyst. nih.govnih.gov This approach not only replaces organic solvents but can also lead to enhanced reaction rates. Recent breakthroughs even allow for the use of aqueous ammonia directly, a highly practical and atom-economical nitrogen source. acs.org

Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction. chemicalsknowledgehub.comnih.gov 2-MeTHF is a superior alternative to THF, with a higher boiling point and greater stability, and has been successfully used in palladium-catalyzed aminations. nsf.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (ball-milling) represents an ideal scenario for waste reduction. nih.govresearchgate.net These techniques can lead to faster reactions and unique reactivity but require specialized equipment and are substrate-dependent.

The selection of a solvent is a multi-faceted decision, balancing reactivity, safety, environmental impact, and the ease of downstream processing. nsf.gov

Table 4: Properties of Conventional vs. Green Solvents for Amination

SolventClassificationBoiling Point (°C)Key HazardsGreen Chemistry Status
1,4-DioxaneEther101Carcinogen, peroxide-formerHazardous, to be avoided. nsf.gov
TolueneAromatic Hydrocarbon111Toxic, flammableProblematic, substitution recommended. nsf.gov
DMFAmide153Reproductive toxicityHazardous, to be avoided. chemicalsknowledgehub.com
WaterAqueous100NoneHighly recommended, ideal green solvent. researchgate.net
2-MeTHFBio-derived Ether80Flammable, potential peroxide-formerRecommended green alternative to THF/Dioxane. nsf.govnih.gov
EthanolAlcohol78FlammableRecommended green solvent. sciencedaily.com

Energy Efficiency Considerations in Reaction Design and Process Optimization

Several strategies contribute to improving energy efficiency in the synthesis of this compound:

Catalyst Activity: Highly active catalysts can dramatically lower the activation energy of a reaction, allowing it to proceed at lower temperatures. The development of palladium and nickel catalysts that are effective at or near room temperature for C-N coupling is a major step toward energy efficiency. nih.govacs.org

Solvent Choice: The physical properties of the solvent play a role. For example, replacing traditional distillations with extractions using greener solvents can save significant energy. chemicalsknowledgehub.com Some reactions can be conducted at lower temperatures in alternative solvents; for instance, certain lithiation reactions can be run at -20°C in CPME or MeTHF instead of the traditional -70°C in THF, resulting in substantial energy savings. chemicalsknowledgehub.com

Avoiding Cryogenics: Synthetic steps that require very low temperatures (e.g., below -70°C) are extremely energy-intensive. Designing routes that bypass such conditions is a key consideration for sustainable large-scale synthesis. chemicalsknowledgehub.com

By integrating these considerations, the synthesis can be optimized not only for chemical yield but also for minimal energy consumption, aligning with the broader goals of sustainable manufacturing. australiansciencejournals.com

Academic Applications and Future Research Directions

Role of Chiral Halogenated Aryl Amines in Asymmetric Catalysis

Chiral amines are foundational in asymmetric synthesis, acting as organocatalysts or as ligands for metal catalysts. rsc.org The presence of halogen atoms (bromine and fluorine) on the phenyl ring of a chiral amine like 1-(2-Bromo-6-fluorophenyl)pentan-1-amine can significantly influence the electronic and steric properties of the catalyst system. These halogens can participate in non-covalent interactions, such as halogen bonding, which can help in organizing the transition state of a reaction, thereby enhancing enantioselectivity.

Chiral primary amines have emerged as highly versatile and powerful catalysts for a wide range of enantioselective organic reactions. rsc.org In metal-catalyzed processes, such as asymmetric hydrogenation, chiral ligands are crucial for achieving high levels of enantiocontrol. acs.org The development of modular chiral ligands has enabled the fine-tuning of metal complexes to create highly active and efficient catalysts. acs.orgnih.gov Halogenated aryl amines can be precursors to such ligands, where the halogen atoms can be either retained to modulate catalytic activity or replaced via cross-coupling reactions to build more complex ligand structures. For instance, chiral phosphoric acids have been shown to be effective anionic ligands for the enantioselective coupling of C-H bonds with aryl boronic acids, a process relevant to the functionalization of amines. nih.gov

Potential as Chiral Building Blocks for Diverse Complex Molecule Synthesis

Chiral building blocks are indispensable precursors in the asymmetric synthesis of complex molecules, particularly in medicinal chemistry where the three-dimensional structure of a molecule is critical for its biological activity. ambeed.comenamine.net Chiral amines and their derivatives are present in approximately 40-45% of small-molecule pharmaceuticals. nih.gov this compound, with its defined stereocenter and functional handles (amine, bromo, and fluoro groups), represents a valuable chiral building block.

The amine group can be used for standard transformations like amide bond formation or reductive amination, while the bromo- and fluoro-substituted phenyl ring offers sites for further complexity-building reactions. The bromine atom is particularly useful as it can be readily converted into other functional groups through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This versatility makes such compounds key intermediates for synthesizing a diverse array of more complex chiral molecules, including natural products and active pharmaceutical ingredients. nih.gov For example, the synthesis of chiral α-branched amines is a primary goal due to their prevalence in drugs and natural products. acs.org

Table 1: Research Findings on the Application of Chiral Amines

Application AreaKey Research FindingSignificance
Asymmetric Catalysis Chiral primary amines are effective organocatalysts in a wide range of enantioselective reactions. rsc.orgOffers metal-free alternatives and complementary reactivity to secondary amine catalysts.
Halogen substituents can influence catalyst performance through electronic effects and non-covalent interactions.Enables fine-tuning of catalyst properties for improved selectivity and activity.
Chiral amines are precursors to ligands for metal-catalyzed asymmetric hydrogenation. acs.orgnih.govCrucial for the synthesis of enantiomerically pure compounds, including pharmaceuticals.
Chiral Building Blocks Chiral amines are foundational components in over 40% of commercial pharmaceuticals. nih.govHigh demand in drug discovery and development for creating stereochemically defined molecules. enamine.net
The presence of halogens provides handles for further synthetic modifications via cross-coupling reactions. organic-chemistry.orgAllows for the diversification of the molecular scaffold to access a wide range of complex target molecules.
Used directly as resolving agents, building blocks, or chiral auxiliaries in stereoselective synthesis. sigmaaldrich.comVersatile tools for controlling chirality during the synthesis of complex organic molecules.

Derivatization Strategies for the Creation of Novel Functional Organic Materials

The derivatization of amines is a common strategy to alter their properties for specific applications, including enhancing their detectability in analytical methods or creating new functional materials. researchgate.netsigmaaldrich.com For a molecule like this compound, derivatization can occur at the amine functionality or the aromatic ring.

The primary amine can be readily converted into amides, sulfonamides, or carbamates, or it can be alkylated to form secondary or tertiary amines. These modifications can introduce new properties, such as altering solubility, creating hydrogen-bonding networks, or introducing photoactive or electroactive moieties. For example, derivatization can be used to create molecules that self-assemble into ordered structures, a key principle in the design of organic materials for electronics or sensing.

Furthermore, the bromo- and fluoro-substituents on the phenyl ring are significant. The bromine atom serves as a key site for post-synthetic modification through cross-coupling chemistry, allowing for the attachment of various organic fragments. organic-chemistry.org This enables the synthesis of conjugated polymers or dendrimers where the chiral amine unit can impart specific packing properties or chiroptical responses. The fluorine atom can enhance thermal stability, metabolic resistance, and binding affinity through favorable intermolecular interactions, making the resulting materials potentially more robust and functional.

Future Methodological Advancements in Asymmetric and Cross-Coupling Chemistry for Halogenated Aryl Amine Synthesis

The synthesis of enantiomerically pure halogenated aryl amines remains a significant area of research. Future advancements will likely focus on developing more efficient, selective, and sustainable catalytic methods. Transition metal-catalyzed asymmetric hydrogenation of the corresponding imines is one of the most direct approaches to α-chiral amines. acs.orgnih.gov Ongoing research aims to discover new catalysts, particularly those based on abundant and less toxic first-row transition metals like iron, that can operate under milder conditions with broader substrate scope and higher enantioselectivity. acs.org

Advances in C-H functionalization offer a powerful alternative for synthesizing complex amines. nih.govacs.org Catalytic asymmetric methods that can directly install an amino group or functionalize the C-H bonds of a simpler amine precursor are highly sought after. For halogenated systems, developing cross-coupling reactions that are tolerant of the amine functionality and proceed with high stereochemical fidelity is crucial. This includes rhodium-catalyzed amination of aryl halides and copper-catalyzed Ullmann-type couplings, which are continually being improved for milder conditions and broader functional group tolerance. organic-chemistry.org

Integration of Computational Chemistry in Predictive Synthesis and Reactivity of Substituted Chiral Amines

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov Density Functional Theory (DFT) and molecular dynamics (MD) simulations are increasingly used to elucidate reaction mechanisms, predict enantioselectivity, and guide the design of new catalysts and substrates. nih.govnih.gov

For the synthesis and reactivity of substituted chiral amines like this compound, computational methods can provide valuable insights. For instance, docking and MD simulations can predict the specificity of enzymes like ω-transaminases for producing chiral amines, offering a computationally inexpensive way to screen for suitable biocatalysts. nih.gov In asymmetric catalysis, DFT calculations can model the transition states of competing reaction pathways, helping to understand the origin of enantioselectivity in processes like chiral phosphoric acid-catalyzed reactions. acs.orgchemrxiv.org By simulating the reactions of substituted amines, it is possible to predict how different functional groups, such as halogens, will tune the reaction energies and basicity, which is crucial for designing optimized synthetic routes and functional molecules. nih.gov This predictive power accelerates the discovery process, reduces experimental waste, and allows for the rational design of more efficient and selective chemical transformations.

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